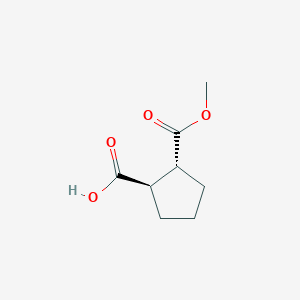

trans-2-Carbomethoxycyclopentane-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

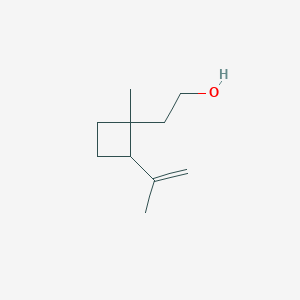

The synthesis of related carbocyclic compounds involves multiple steps, including reactions with zinc-dibromomethane-titanium tetrachloride mixed reagent, hydroboration followed by oxidation, and differentiation of ester groups through lactonization. These methods showcase the complexity and the precise control required in the synthesis of cyclopentane derivatives, which are structurally related to trans-2-Carbomethoxycyclopentane-1-carboxylic acid (Rosenquist et al., 1994).

Molecular Structure Analysis

Molecular structure analysis, such as DFT calculations, provides insights into the conformational preferences of cyclopentane derivatives. This analysis is crucial for understanding the intrinsic properties of molecules like trans-2-Carbomethoxycyclopentane-1-carboxylic acid and its analogs (Casanovas et al., 2008).

Chemical Reactions and Properties

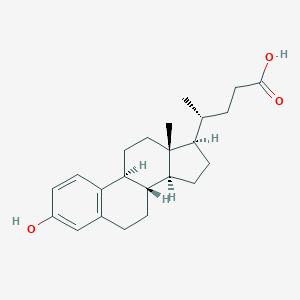

The compound's reactivity and participation in chemical reactions, such as chemo-enzymatic synthesis, highlight its utility in producing nucleoside analogues with significant biological activity. Such reactions underscore the potential of trans-2-Carbomethoxycyclopentane-1-carboxylic acid in the synthesis of biologically active compounds (Theil et al., 1998).

Physical Properties Analysis

The study of physical properties, including the investigation of cis-trans isomerization under basic conditions, sheds light on the stability and reactivity of cycloalkanecarboxylic acids. Such studies are essential for understanding the behavior of trans-2-Carbomethoxycyclopentane-1-carboxylic acid under various chemical conditions (Gyarmati et al., 2006).

Chemical Properties Analysis

The exploration of chemical properties, such as the stereoselective synthesis of cyclopentane derivatives, provides valuable information on the manipulation and transformation of trans-2-Carbomethoxycyclopentane-1-carboxylic acid into desired products with specific stereochemical configurations (Bergmeier et al., 1994).

Applications De Recherche Scientifique

1. Conformational Studies and Isomerisation

The isomerisation of cycloalkanecarboxylic acids, including structures similar to trans-2-carbomethoxycyclopentane-1-carboxylic acid, has been explored, revealing insights into the cis-trans isomerisation of these compounds under basic conditions. This process is significant in synthesizing trans acids, which are valuable in various chemical syntheses (Gyarmati et al., 2006). Additionally, the intrinsic conformational preferences of cyclopentane carboxylic acid derivatives have been analyzed, providing valuable data for chemical modeling and understanding the molecular behavior of these compounds (Casanovas et al., 2008).

2. Catalysis and Reaction Engineering

The catalytic behavior of cycloalkanecarboxylic acid derivatives has been examined, showing the potential of these compounds in promoting specific chemical reactions. For instance, the carboxylic acid-promoted cis-dihydroxylation and epoxidation of alkenes, utilizing compounds with a structure akin to trans-2-carbomethoxycyclopentane-1-carboxylic acid, underscore the role of these molecules in fine-tuning catalytic selectivity and efficiency (de Boer et al., 2005).

3. Structural and Supramolecular Chemistry

The structural analysis of cycloalkanecarboxylic acids has shed light on the unique packing patterns and polymorphic behaviors of these compounds. This understanding is crucial for developing new materials and understanding the solid-state properties of related chemical substances (Kălmăn et al., 2004). Moreover, the conformational analysis and selective hydrolysis studies of multisubstituted 1,3-dioxane-2-carboxylic acid esters, related to trans-2-carbomethoxycyclopentane-1-carboxylic acid, provide insights into their chemical behavior and potential applications in synthetic chemistry (Harabe et al., 2009).

Safety And Hazards

While I don’t have specific safety data for this compound, standard laboratory precautions should be followed. Consult safety data sheets and handle it in a well-ventilated area.

Orientations Futures

Future research could explore:

- Biological Activity : Investigate its potential pharmacological effects.

- Synthetic Modifications : Develop derivatives with enhanced properties.

- Industrial Applications : Explore its use in organic synthesis or materials science.

1: Frontiers | Comprehensive Analysis of the Butyrate-Metabolism-Related Gene Signature in Tumor Microenvironment-Infiltrating Immune Cells in Clear Cell Renal Cell Carcinoma

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFHAUBFNTXFK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445638 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

CAS RN |

111138-44-4 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

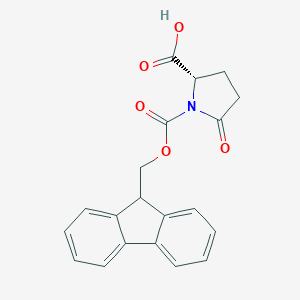

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

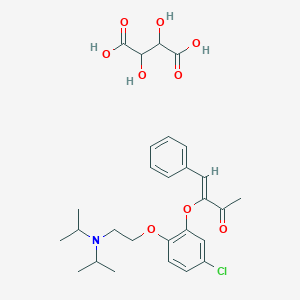

![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)